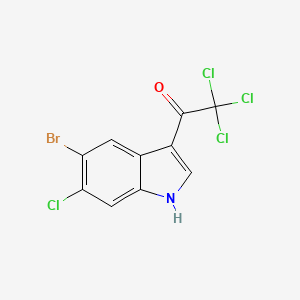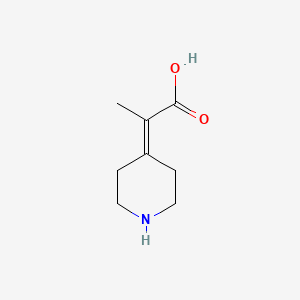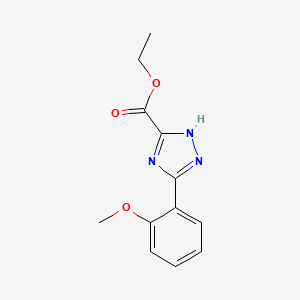
Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate with triethyl orthoformate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antifungal and antibacterial agent.
Agriculture: The compound can be used as a fungicide to protect crops from fungal infections.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves the inhibition of key enzymes in the target organisms. In fungi, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .
類似化合物との比較
Similar Compounds
- Ethyl 5-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-(2-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-(2-Thienyl)-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15) |
InChIキー |
YWVWRTOLCBGMDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


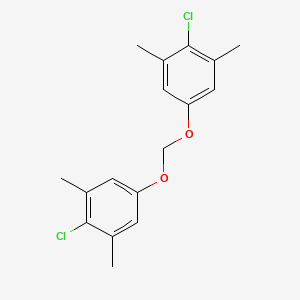
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
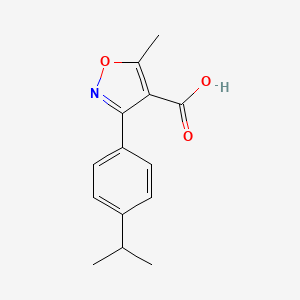


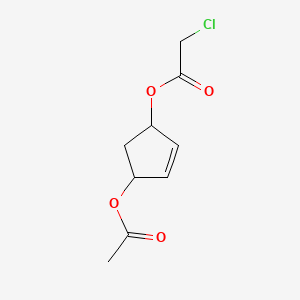
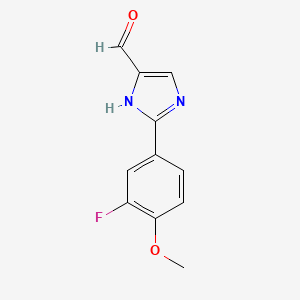
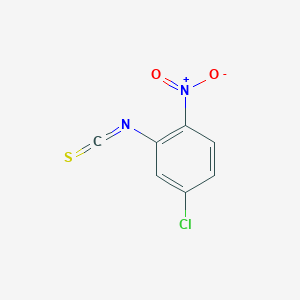


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

